2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole
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Overview
Description
2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole is a complex organic compound characterized by its unique structure, which includes a furoindole core substituted with a nitrophenyl ethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with an appropriate indole derivative under basic conditions to form the ethenyl linkage. This is followed by cyclization to form the furoindole core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole core can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)ethenyl]-4H-furo[3,2-B]indole
- 2-[2-(4-Methoxyphenyl)ethenyl]-4H-furo[3,2-B]indole
- 2-[2-(4-Methylphenyl)ethenyl]-4H-furo[3,2-B]indole
Uniqueness
2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific optical and electronic characteristics .
Properties
CAS No. |
61082-88-0 |
---|---|
Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[2-(4-nitrophenyl)ethenyl]-4H-furo[3,2-b]indole |
InChI |
InChI=1S/C18H12N2O3/c21-20(22)13-8-5-12(6-9-13)7-10-14-11-17-18(23-14)15-3-1-2-4-16(15)19-17/h1-11,19H |
InChI Key |
MTQBERRGNCJKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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